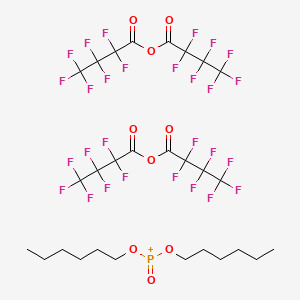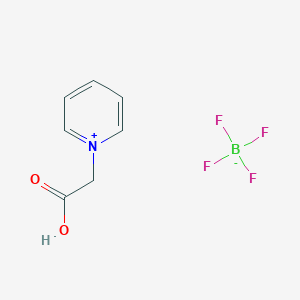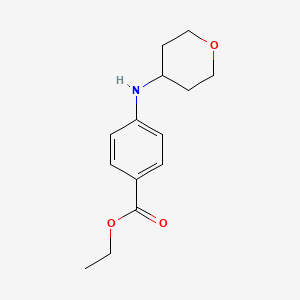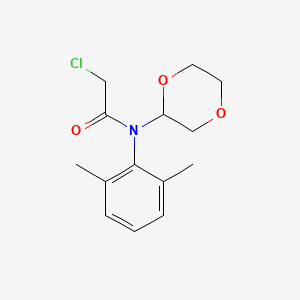
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms Tetrazoles are known for their high nitrogen content and their ability to form stable complexes with metals
Métodos De Preparación
The synthesis of 4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine typically involves the cyclization of azide and cyanide compounds. One common method is the reaction of sodium azide with nitriles in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can produce high yields of the desired tetrazole compound . Another method involves the use of powerful diazotizing reagents like fluorosulfonyl azide, which enables the transformation of amidines and guanidines into tetrazole derivatives under mild conditions .
Análisis De Reacciones Químicas
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium azide, zinc salts, and fluorosulfonyl azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s high nitrogen content and ability to form hydrogen bonds also play a role in its biological activity .
Comparación Con Compuestos Similares
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine can be compared with other nitrogen-rich compounds, such as:
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: This compound has six tetrazole units on a triazine ring and is known for its high nitrogen content and energetic properties.
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole:
4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole:
The uniqueness of this compound lies in its specific structure and the combination of its high nitrogen content, stability, and ability to form stable complexes with metals.
Propiedades
Número CAS |
539-57-1 |
|---|---|
Fórmula molecular |
C2H6N10 |
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
2-[(2E)-2-(2H-tetrazol-5-ylimino)hydrazinyl]guanidine |
InChI |
InChI=1S/C2H6N10/c3-1(4)5-9-10-6-2-7-11-12-8-2/h(H4,3,4,5,10)(H2,6,7,8,9,11,12) |
Clave InChI |
HACNVSXKTGSSTA-UHFFFAOYSA-N |
SMILES isomérico |
C1(=NNN=N1)/N=N/NN=C(N)N |
SMILES canónico |
C1(=NNN=N1)N=NNN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



ammonium methyl sulfate](/img/structure/B13757663.png)







![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)

![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)
